3-[2-(4-Methylphenoxy)phenyl]acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQHBBTUXRJAP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 4 Methylphenoxy Phenyl Acrylic Acid
Retrosynthetic Analysis and Key Precursors for 3-[2-(4-Methylphenoxy)phenyl]acrylic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical. The first is at the carbon-carbon double bond of the acrylic acid group, and the second is at the ether linkage.
C=C Bond Disconnection (Olefination Route): This disconnection simplifies the acrylic acid moiety back to a carbonyl group. This suggests a condensation reaction, such as a Knoevenagel or Horner-Wadsworth-Emmons reaction. youtube.comyoutube.com This pathway identifies 2-(4-methylphenoxy)benzaldehyde as a key intermediate precursor.
C-O Bond Disconnection (Diaryl Ether Formation): Breaking the ether linkage can be envisioned through strategies like the Ullmann condensation or Buchwald-Hartwig C-O coupling. organic-chemistry.orgwikipedia.org This approach points to two possible sets of precursors:
Set A: p-cresol (B1678582) and a phenyl ring substituted with a halogen (e.g., bromine or iodine) at position 2, which also carries the acrylic acid side chain or its synthetic equivalent.
Set B: A phenol (B47542) derivative and 4-iodotoluene (B166478) (or a similar halide).
Combining these disconnections leads to a logical synthetic plan where the diaryl ether is formed first, followed by the installation of the acrylic acid group. The most straightforward key precursors are identified as 2-bromobenzaldehyde (B122850) and p-cresol .
Established Synthetic Routes to the Core Structure
Based on the retrosynthetic analysis, the construction of this compound can be achieved through a sequence of well-established organic reactions.
Olefination Reactions for Acrylic Acid Moiety Formation
Once the key intermediate, 2-(4-methylphenoxy)benzaldehyde, is synthesized, the acrylic acid moiety can be introduced via several reliable olefination methods. beilstein-journals.orgorganic-chemistry.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. researchgate.netbhu.ac.innih.gov The initial condensation product undergoes subsequent decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid. Greener protocols for this reaction have been developed using environmentally benign catalysts and solvent-free conditions. tue.nl
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful method for forming alkenes with high stereoselectivity, predominantly yielding the (E)-isomer. wikipedia.orgorganic-chemistry.org It involves the reaction of an aldehyde with a phosphonate (B1237965) carbanion. For the synthesis of an acrylic acid, a phosphonate ester such as triethyl phosphonoacetate would be used, followed by hydrolysis of the resulting ethyl ester. The HWE reaction is known for its compatibility with a wide range of functional groups and the easy removal of its water-soluble phosphate (B84403) byproduct. researchgate.netorgsyn.org
Table 1: Comparison of Olefination Methods for Acrylic Acid Moiety Formation
| Method | Reagents | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Knoevenagel Condensation | 2-(4-methylphenoxy)benzaldehyde, Malonic acid | Pyridine, Piperidine (catalytic), heat | Direct formation of the carboxylic acid after decarboxylation. |
| Horner-Wadsworth-Emmons | 2-(4-methylphenoxy)benzaldehyde, Triethyl phosphonoacetate | Base (e.g., NaH, DBU), followed by ester hydrolysis (e.g., NaOH, H₃O⁺) | High (E)-stereoselectivity; mild reaction conditions; water-soluble byproduct. wikipedia.orgorganic-chemistry.org |
Cross-Coupling Strategies for Diarylether Linkage
The formation of the diaryl ether linkage between the two phenyl rings is a critical step. This is typically achieved through metal-catalyzed cross-coupling reactions. rsc.org
Ullmann Condensation: The classical Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. beilstein-journals.orgscielo.org.mx Modern modifications have been developed that use catalytic amounts of copper salts (e.g., CuI, Cu₂O) along with a ligand (such as N,N-dimethylglycine or picolinic acid) under milder conditions. organic-chemistry.orgnih.gov These improved protocols offer greater functional group tolerance.
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has become a premier method for forming C-O bonds, including diaryl ethers. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a bulky phosphine (B1218219) ligand, and a base. nih.gov This method is known for its high efficiency, broad substrate scope, and relatively mild reaction conditions compared to the traditional Ullmann synthesis. organic-chemistry.org
Table 2: Comparison of Catalytic Systems for Diarylether Linkage Formation
| Reaction | Catalyst System | Base | Typical Solvents |
|---|---|---|---|
| Ullmann Condensation | CuI / Ligand (e.g., N,N-dimethylglycine) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Acetonitrile organic-chemistry.orgacs.org |
| Buchwald-Hartwig Coupling | Pd(OAc)₂ or [(cinnamyl)PdCl]₂ / Ligand (e.g., biarylphosphines) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |
Multistep Synthetic Sequences for Target Compound Elaboration
A complete and efficient synthesis of this compound requires the logical sequencing of the aforementioned reactions. vapourtec.comsyrris.jp A plausible multi-step pathway would begin with the formation of the diaryl ether core, followed by the olefination to install the acrylic acid group.
Proposed Synthetic Sequence:
Step 1: Diaryl Ether Formation. A Buchwald-Hartwig or Ullmann coupling between 2-bromobenzaldehyde and p-cresol would be performed. This reaction selectively forms the key intermediate, 2-(4-methylphenoxy)benzaldehyde.
Step 2: Olefination. The intermediate aldehyde from Step 1 is then subjected to Knoevenagel condensation with malonic acid to directly yield the final product, this compound. Alternatively, an HWE reaction could be used to form the corresponding ester, which would then be hydrolyzed in a subsequent step.
This sequence is strategically sound as the functional groups in the starting materials (aldehyde and phenol) are compatible with the chosen coupling reactions, minimizing the need for protecting groups.
Derivatization and Functionalization Reactions of this compound
The carboxylic acid group in the target molecule is a versatile functional handle that allows for a variety of chemical transformations, primarily to form esters and amides.
Esterification and Amidation of the Carboxylic Acid Group
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). researchgate.netlibretexts.orgmasterorganicchemistry.com The reaction is reversible, and removal of water is often necessary to drive it to completion. masterorganicchemistry.com Alternatively, esters can be formed under milder, non-acidic conditions by reacting the carboxylate salt with an alkyl halide. google.comchemra.com
Amidation: The formation of an amide bond requires the activation of the carboxylic acid. Direct reaction with an amine is generally not feasible due to acid-base chemistry. fishersci.co.uk Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for this purpose. peptide.comthermofisher.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. fishersci.co.ukthermofisher.com The efficiency of these couplings can be enhanced by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Table 3: Selected Reagents for Derivatization of the Carboxylic Acid Group
| Transformation | Method | Reagents | Key Features |
|---|---|---|---|
| Esterification | Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reversible; requires excess alcohol or water removal. libretexts.org |
| Amidation | Carbodiimide Coupling | Amine, EDC, HOBt (optional) | Forms a stable amide bond under mild conditions; water-soluble byproducts with EDC. thermofisher.comnih.gov |
Electrophilic and Nucleophilic Substitutions on the Aromatic Rings
The structure of this compound features two distinct aromatic rings: a phenyl ring substituted with an acrylic acid group and a phenoxy group, and a p-tolyl group attached via an ether linkage. The electronic properties of the substituents on each ring will govern its susceptibility to electrophilic and nucleophilic substitution reactions.
The phenyl ring bearing the acrylic acid and phenoxy substituents presents a more complex scenario for electrophilic aromatic substitution. The phenoxy group is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the acrylic acid group is a deactivating group, directing to the meta position. The interplay of these competing effects would determine the regioselectivity of any substitution reaction. Without experimental data, predicting the precise outcome is speculative.
The second aromatic ring, the 4-methylphenoxy group, is activated towards electrophilic substitution by both the methyl group and the ether oxygen. These are both ortho, para-directing groups. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the phenoxy oxygen.
Nucleophilic aromatic substitution, on the other hand, typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. Neither of the aromatic rings in this compound is sufficiently activated for facile nucleophilic aromatic substitution under standard conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Substituents | Predicted Major Product Position(s) | Rationale |
| Phenylacrylic acid moiety | -CH=CHCOOH (meta-directing, deactivating), -OAr (ortho, para-directing, activating) | Undetermined due to competing directing effects | The powerful activating effect of the phenoxy group and the deactivating effect of the acrylic acid group make prediction difficult without experimental validation. |
| 4-Methylphenoxy moiety | -CH3 (ortho, para-directing, activating), -OAr (ortho, para-directing, activating) | Ortho to the phenoxy group | The synergistic activating and directing effects of the methyl and ether groups strongly favor substitution at these positions. |
Modifications of the Acrylic Acid Double Bond (e.g., Hydrogenation, Epoxidation)
The acrylic acid moiety contains a reactive carbon-carbon double bond that is susceptible to a variety of addition reactions.
Hydrogenation: The double bond of the acrylic acid can be readily reduced to a single bond through catalytic hydrogenation. This reaction would convert this compound into 3-[2-(4-Methylphenoxy)phenyl]propanoic acid. Various catalysts, such as palladium on carbon (Pd/C) or platinum dioxide (PtO2), are commonly employed for this transformation under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields.
Epoxidation: The double bond can also be converted to an epoxide ring. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of α,β-unsaturated carbonyl compounds can sometimes be challenging due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack. However, with appropriate reagents and conditions, the formation of 3-[2-(4-Methylphenoxy)phenyl]oxirane-2-carboxylic acid would be the expected outcome. The stereochemistry of the resulting epoxide would depend on the reaction conditions and the presence of any chiral catalysts.
Table 2: Potential Modifications of the Acrylic Acid Double Bond in this compound
| Reaction | Reagents and Conditions | Expected Product |
| Hydrogenation | H2, Pd/C or PtO2, suitable solvent (e.g., ethanol, ethyl acetate) | 3-[2-(4-Methylphenoxy)phenyl]propanoic acid |
| Epoxidation | m-CPBA or other peroxy acids, chlorinated solvent (e.g., dichloromethane) | 3-[2-(4-Methylphenoxy)phenyl]oxirane-2-carboxylic acid |
Advanced Spectroscopic and Structural Characterization of 3 2 4 Methylphenoxy Phenyl Acrylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy serves as a powerful tool for mapping the proton and carbon environments within a molecule, providing valuable insights into its connectivity and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two phenyl rings would likely appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The vinylic protons of the acrylic acid moiety are expected to show characteristic signals, with their chemical shifts and coupling constants being indicative of their geometric arrangement (E/Z isomerism). The methyl protons of the 4-methylphenoxy group would produce a singlet in the upfield region, likely around δ 2.3 ppm. The carboxylic acid proton is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | - |
| Aromatic Protons | 7.0 - 8.0 | Multiplet | - |
| Vinylic Protons | 6.0 - 7.5 | Doublet, Doublet | ~15-17 (for trans) |
| Methyl Protons (-CH₃) | ~2.3 | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
The ¹³C NMR spectrum would provide a detailed map of the carbon framework. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The aromatic and vinylic carbons would resonate in the δ 110-160 ppm region. The carbon of the methyl group would be found in the upfield region, around δ 20-25 ppm. The specific chemical shifts of the aromatic carbons would be influenced by the substitution pattern and the electronic effects of the phenoxy and acrylic acid groups.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-COOH) | 165 - 175 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-C | 110 - 140 |
| Vinylic Carbons | 115 - 145 |
| Methyl Carbon (-CH₃) | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons, such as those on the same aromatic ring and the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure by connecting different fragments. For instance, correlations between the vinylic protons and the aromatic carbons would confirm the connectivity of the acrylic acid side chain to the phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pathways of a molecule. For this compound (C₁₆H₁₄O₃), the expected exact mass is approximately 254.09 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value.
The fragmentation pattern would provide structural information. Common fragmentation pathways could include the loss of a carboxyl group (-COOH), the cleavage of the ether linkage, and fragmentation of the acrylic acid side chain. Analysis of these fragment ions would help to confirm the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Identity |
| [M]⁺ | 254.09 | Molecular Ion |
| [M - H₂O]⁺ | 236.08 | Loss of water |
| [M - COOH]⁺ | 209.10 | Loss of carboxyl group |
| [C₇H₇O]⁺ | 107.05 | Fragment from 4-methylphenoxy group |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Vinylic) | 3010-3095 | Medium |
| C-H Stretch (Methyl) | 2850-2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C Stretch (Vinylic) | 1625-1645 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-O Stretch (Ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) | Strong |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption confirms the presence of the carboxylic acid. The various C-H and C=C stretching and bending vibrations would provide a fingerprint of the aromatic and vinylic systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The structure of this compound contains several chromophores, including the phenyl rings and the α,β-unsaturated carboxylic acid system.
The UV-Vis spectrum is expected to show absorption maxima (λmax) in the ultraviolet region, likely between 250 and 350 nm. These absorptions would correspond to π → π* electronic transitions within the conjugated system. The exact position and intensity of these bands would be influenced by the extent of conjugation and the presence of the auxochromic phenoxy group.
Interactive Data Table: Predicted UV-Vis Absorption Data
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π* | 250 - 350 | Ethanol or Methanol |
Single-Crystal X-Ray Diffraction for Solid-State Molecular Structure Determination
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been published. Consequently, critical crystallographic information remains undetermined. This includes the crystal system, space group, unit cell dimensions, and the precise solid-state conformation of the molecule. Such a study would be invaluable for understanding the three-dimensional arrangement of the molecule in the crystal lattice, including the dihedral angles between the phenyl rings and the orientation of the acrylic acid moiety. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
While crystallographic data exists for structurally related acrylic acid derivatives, direct extrapolation of these findings to this compound would be speculative due to the unique electronic and steric influences of the 4-methylphenoxy substituent at the ortho position of the phenyl ring.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assessment (if applicable)
The applicability of chiroptical spectroscopy, such as circular dichroism (CD), to this compound is contingent on the molecule being chiral. The structure of this compound does not possess a stereogenic center, and it is not inherently chiral. Therefore, in an achiral solvent, it would not exhibit a CD spectrum.
However, it is conceivable that the molecule could adopt a non-planar, chiral conformation (atropisomerism) due to restricted rotation around the single bonds connecting the aromatic rings and the acrylic acid group. If such stable atropisomers exist and could be resolved, they would be enantiomers and would exhibit mirror-image CD spectra. To date, there are no published studies investigating the potential for atropisomerism or reporting the chiroptical properties of this compound.
Table 2: Chiroptical Data for this compound
| Technique | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |
|---|
In Vitro Biological Activity and Mechanistic Studies of 3 2 4 Methylphenoxy Phenyl Acrylic Acid and Its Analogs
Evaluation of Specific Biochemical Pathway Modulation in Cell-Free Systems
Enzyme Inhibition and Activation Studies
No studies were identified that investigated the inhibitory or activating effects of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid on specific enzymes in cell-free systems.
Receptor Binding Assays (e.g., Nuclear Receptors, Kinases)
No data from receptor binding assays for this compound are available in the surveyed literature.
Cell-Based Assays for Investigating Cellular Responses (in vitro)
Gene Expression Modulation in Cultured Cell Lines
There are no published studies detailing the effects of this compound on gene expression in any cultured cell lines.
Protein Expression and Post-Translational Modification Analysis in Cell Lines
No research was found that analyzed changes in protein expression or post-translational modifications in cell lines following treatment with this compound.
Cellular Signaling Pathway Interrogation
Information regarding the interrogation of cellular signaling pathways modulated by this compound is not available in the scientific literature.
A study on structurally related compounds, specifically (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, has shown that this class of molecules can act as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX). vulcanchem.com For instance, certain analogs demonstrated potent COX-2 inhibitory activity and selectivity, while others were effective inhibitors of 5-LOX and 15-LOX. vulcanchem.com However, this research does not include or directly extrapolate to this compound.
Structure-Activity Relationship (SAR) Studies for In Vitro Bioactivity
The biological activity of a compound is intrinsically linked to its chemical structure. For the diaryl ether acrylic acid scaffold , SAR studies would be crucial in identifying the key molecular features that govern its interaction with biological targets. Such studies typically involve the synthesis of a series of analogs where specific parts of the molecule are systematically varied, followed by in vitro assays to determine their biological potency, often measured as the half-maximal inhibitory concentration (IC50).
The electronic and steric properties of substituents on both the phenoxy and the central phenyl rings can significantly influence a molecule's biological activity. These modifications can affect how the compound binds to a target protein, its solubility, and its metabolic stability.
For the phenoxy ring, the existing 4-methyl group serves as a starting point. A systematic SAR study would involve replacing this methyl group with a variety of other substituents to probe the effect of electronics and size. For instance, electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) would be introduced at the ortho, meta, and para positions. The size of the substituent would also be varied, from small groups like fluorine to bulkier groups like tert-butyl.
Similarly, the central phenyl ring would be a target for substitution. Introducing substituents at various positions relative to the phenoxy and acrylic acid groups would provide insights into the spatial requirements of the biological target's binding pocket.
A hypothetical data table for such a study is presented below. It is important to emphasize that the IC50 values are placeholders, as no specific experimental data for this compound analogs could be located in the public domain.
Table 1: Hypothetical In Vitro Activity of Analogs with Substitutions on the Phenoxy and Phenyl Moieties
| Compound ID | Phenoxy Ring Substituent (R1) | Phenyl Ring Substituent (R2) | Hypothetical IC50 (µM) |
|---|---|---|---|
| 1 | 4-Methyl | H | - |
| 2 | 4-Chloro | H | - |
| 3 | 4-Methoxy | H | - |
| 4 | 4-Trifluoromethyl | H | - |
| 5 | 3-Methyl | H | - |
| 6 | 4-Methyl | 4-Fluoro | - |
| 7 | 4-Methyl | 5-Chloro | - |
Data is hypothetical and for illustrative purposes only.
The analysis of such data would reveal whether specific electronic properties (e.g., electron-rich or electron-poor rings) or steric bulk in certain positions enhance or diminish activity.
The acrylic acid moiety is a critical functional group that can participate in key interactions with a biological target, such as hydrogen bonding or ionic interactions. Its configuration and potential for derivatization are therefore important aspects of SAR studies.
The double bond of the acrylic acid can exist as either the E (trans) or Z (cis) isomer. The spatial arrangement of the carboxylic acid group relative to the rest of the molecule can dramatically affect binding affinity. It is common for one isomer to be significantly more active than the other.
Furthermore, the carboxylic acid itself can be derivatized to explore other potential interactions and to modify the compound's physicochemical properties. Common derivatives include esters (e.g., methyl, ethyl esters) and amides (e.g., primary, secondary, tertiary amides). Esterification can increase lipophilicity and cell permeability, which might be beneficial for certain biological targets. Amide derivatives introduce new hydrogen bond donors and acceptors, which could lead to enhanced binding.
Below is a hypothetical data table illustrating how such modifications could be explored. Again, the activity data is purely illustrative due to the absence of published research.
Table 2: Hypothetical In Vitro Activity of Acrylic Acid Analogs
| Compound ID | Modification to Acrylic Acid Moiety | Hypothetical IC50 (µM) |
|---|---|---|
| 1 | (E)-Acrylic Acid | - |
| 8 | (Z)-Acrylic Acid | - |
| 9 | (E)-Methyl Acrylate (B77674) | - |
| 10 | (E)-Acrylamide | - |
| 11 | (E)-N-Methyl Acrylamide | - |
Data is hypothetical and for illustrative purposes only.
By comparing the in vitro activities of these derivatives, researchers could determine the optimal configuration of the acrylic acid and whether the free carboxylic acid is essential for activity or if esters or amides are tolerated or even preferred.
Potential Applications of 3 2 4 Methylphenoxy Phenyl Acrylic Acid Beyond Medicinal Chemistry
Role in Materials Science and Polymer Chemistry
The structural features of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid make it an intriguing candidate for the synthesis of novel materials with tailored properties. The presence of the polymerizable acrylic acid group, coupled with the rigidity of the phenyl rings and the conformational flexibility of the ether bond, allows for the creation of polymers and functional molecules with unique characteristics.
Monomeric Building Block for Advanced Polymeric Materials
The acrylic acid functionality in this compound allows it to act as a monomer in polymerization reactions. The incorporation of the bulky and somewhat rigid 2-(4-methylphenoxy)phenyl group into a polymer backbone could impart specific properties such as increased thermal stability, altered solubility, and specific optical characteristics. Copolymers could be synthesized by reacting this monomer with other vinyl monomers, leading to a wide array of materials with tunable properties. A patent has described the use of phenylacrylic acid in the preparation of colored terpolymers, indicating the potential for this class of compounds in polymer synthesis. google.com
Table 1: Potential Polymer Properties Influenced by this compound Monomer
| Property | Potential Influence of Monomer Structure |
|---|---|
| Thermal Stability | The aromatic rings can enhance thermal resistance. |
| Optical Properties | The conjugated system may lead to interesting refractive index or absorption characteristics. |
| Solubility | The phenoxy and methyl groups can be modified to tune solubility in various solvents. |
| Adhesion | The carboxylic acid group can promote adhesion to various substrates. |
Precursor for Functional Dyes and Pigments (e.g., Phthalocyanine (B1677752) Complexes)
Aryl acrylic acids are valuable precursors in the synthesis of various dyes and pigments. For instance, research has demonstrated the synthesis of novel phthalocyanines bearing phenoxy acrylate (B77674) functionalities. researchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust pigments and dyes. The synthesis often involves the cyclotetramerization of phthalonitrile (B49051) derivatives. By chemically modifying this compound to incorporate dicyano groups, it could serve as a precursor for new phthalocyanine complexes. The bulky substituent may enhance the solubility of the resulting pigments, a crucial factor for their application in inks and coatings.
Utility as a Chemical Reagent or Catalyst Ligand
Beyond its role as a building block for materials, this compound has potential as a specialized chemical reagent or as a ligand in catalysis.
Development of Analytical Standards and Probes for Biochemical Research
In the realm of analytical chemistry and biochemistry, well-defined and pure compounds are essential as reference standards for the accurate quantification of related substances.
Given its stable crystalline nature, this compound could potentially be developed as an analytical standard. For example, trans-cinnamic acid, a simpler phenylacrylic acid, has been isolated and established as a reference standard for quality control of medicinal herbs. japsonline.comresearchgate.netmedchemexpress.com Following a similar methodology of rigorous purification and characterization, this compound could serve a similar purpose for the analysis of more complex phenoxy phenyl acrylic acid derivatives.
Furthermore, phenylacrylic acid derivatives have been utilized as biochemical probes to study enzyme kinetics and biological pathways. For instance, they have been used to investigate the activity of enzymes like phenylacrylic acid decarboxylase. umich.edu By attaching fluorescent tags or other reporter groups to this compound, it could be transformed into a molecular probe for studying protein-ligand interactions or for imaging specific biological targets. Recent research has also focused on developing PROTACs (PROteolysis TArgeting Chimeras) from derivatives of phenoxy phenyl acrylic acid to induce the degradation of specific proteins, highlighting the potential of this scaffold in chemical biology. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Emerging Research Frontiers and Future Perspectives on 3 2 4 Methylphenoxy Phenyl Acrylic Acid
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
A thorough search for novel synthetic strategies for 3-[2-(4-Methylphenoxy)phenyl]acrylic acid yielded no specific methodologies. While the broader class of acrylic acids is synthesized through various established methods such as the Perkin, Knoevenagel, and Wittig reactions, no literature was found that applies or adapts these techniques specifically for the synthesis of this compound. Research on related acrylic acid derivatives often focuses on improving yield, reducing reaction times, and employing more environmentally friendly catalysts and solvents. However, without specific studies on this compound, it is not possible to detail any advancements in its synthesis for enhanced efficiency and sustainability.
Exploration of Uncharted Biological Targets and Pathways
The biological activity of this compound remains largely unexplored in the available scientific literature. Numerous studies have investigated other acrylic acid derivatives for a wide range of biological activities, including as potential inhibitors for enzymes like cyclooxygenases and thymidine (B127349) phosphorylase, and as antinarcotic agents. nih.govnih.govnih.gov These studies typically involve screening the compounds against various cell lines and biological targets to determine their efficacy and mechanism of action. However, no such studies were found for this compound, leaving its potential biological targets and pathways uncharted.
Integration into Hybrid Functional Materials
There is no available research detailing the integration of this compound into hybrid functional materials. The acrylic acid moiety is a versatile functional group that can be used in the development of polymers and other materials. Research in this area often involves incorporating acrylic acid derivatives into larger structures to impart specific properties, such as in the creation of hydrogels or specialized coatings. The absence of any published work on this compound in this context means that its potential contributions to materials science are yet to be investigated.
Computational Design and Optimization of Derivatives
Computational studies, including molecular docking and quantitative structure-activity relationship (QSTR) analysis, are powerful tools for designing and optimizing derivatives of lead compounds. rkmmanr.org These methods are frequently used to predict the biological activity of novel molecules and to guide their synthesis. A search for computational studies involving this compound as a scaffold for the design of new derivatives did not yield any results. Therefore, there is no publicly available information on the in silico design and optimization of analogs of this compound.
Q & A
Q. What are the recommended synthetic routes for 3-[2-(4-Methylphenoxy)phenyl]acrylic acid, and what key parameters require optimization?
The synthesis typically involves multi-step reactions, including coupling of phenoxy-substituted aromatic precursors with acrylic acid derivatives. Key steps may involve:
- Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-methylphenoxy group to the phenyl ring.
- Knoevenagel condensation to form the α,β-unsaturated acrylic acid moiety.
Critical parameters for optimization include: - Catalyst selection (e.g., palladium catalysts for coupling reactions) and reaction temperature to minimize side products.
- Solvent polarity and pH control during condensation to enhance yield .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substitution patterns and acrylic acid geometry (e.g., trans configuration).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (CHO) and isotopic purity.
- Infrared Spectroscopy (IR) : Identification of carboxylic acid O-H stretch (~2500-3300 cm) and conjugated C=O stretch (~1680 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods to minimize inhalation of airborne particles.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Exposure Monitoring : Regular air quality checks if handling powdered forms.
- Decontamination : Immediate washing with water for skin contact and ethanol for equipment cleanup .
Advanced Research Questions
Q. How does the 4-methylphenoxy substituent influence the compound’s chemical reactivity compared to halogenated analogs?
The 4-methylphenoxy group enhances electron-donating effects via the methyl substituent, increasing the aromatic ring’s nucleophilicity. This contrasts with halogenated analogs (e.g., 4-chlorophenoxy derivatives), where electron-withdrawing effects reduce reactivity in electrophilic substitutions. Comparative studies show:
- Higher yields in Knoevenagel condensations for methylphenoxy derivatives due to stabilized intermediates.
- Reduced oxidative stability compared to fluorinated analogs, requiring inert atmospheres during reactions .
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Standardized Assay Conditions : Control variables such as solvent (DMSO vs. aqueous buffers) and cell lines to ensure reproducibility.
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results.
- Computational Modeling : Compare binding affinities to target proteins (e.g., cyclooxygenase-2) using molecular docking to reconcile discrepancies .
Q. What experimental design considerations are critical for evaluating pharmacokinetic properties?
- Lipophilicity Optimization : Adjust the 4-methylphenoxy group to balance logP values (target ~2.5–3.5) for improved membrane permeability.
- Metabolic Stability Tests : Incubate with liver microsomes to identify major metabolic pathways (e.g., CYP450-mediated oxidation).
- In Vivo Imaging : Radiolabel the acrylic acid moiety with for PET tracking of biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
